molecular formula C11H20O2 B153613 trans-4-tert-Butylcyclohexanecarboxylic acid CAS No. 943-29-3

trans-4-tert-Butylcyclohexanecarboxylic acid

Cat. No. B153613
CAS RN: 943-29-3
M. Wt: 184.27 g/mol
InChI Key: QVQKEGYITJBHRQ-UHFFFAOYSA-N
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Description

Trans-4-tert-Butylcyclohexanecarboxylic acid is a chemical compound that belongs to the family of cyclohexane carboxylic acids with a tert-butyl group at the fourth position. This compound is of interest due to its potential applications in organic synthesis and medicinal chemistry.

Synthesis Analysis

The synthesis of related cyclohexane carboxylic acid derivatives has been explored in various studies. For instance, the synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid was achieved by adjusting reaction conditions to obtain either pure cis or trans acid, with optical resolution accomplished via diastereomeric salt formation or chromatography on a chiral stationary phase . Another study reported the synthesis of optically active trans-4-(tert-butyldimethylsiloxymethyl)-5-(tert-butyldimethylsiloxy)-2-cyclohexenone, which serves as a chiral building block for the preparation of substituted cyclohexane compounds . Additionally, the synthesis of trans-4-n-butyl-2,3-3H-cyclohexanecarboxylic acid involved catalytic tritiation of a precursor obtained from a "double" Birch reduction .

Molecular Structure Analysis

The molecular structure of cyclohexane carboxylic acid derivatives can be complex, with different stereoisomers exhibiting distinct properties. For example, the molecular structure of chiral (2S, 5S)-tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was determined using single crystal X-ray diffraction analysis, revealing a bicyclo[2.2.2]octane structure . The study of molecular conformations of 4-aminomethyl-1-cyclohexanecarboxylic acids in aqueous solution showed that both cis and trans isomers exist in zwitterionic forms with staggered conformations .

Chemical Reactions Analysis

The reactivity of tert-butylcyclohexanecarboxylic acid derivatives has been investigated in various contexts. For instance, the bromination and chlorination reactions of tert-butyl-3 methoxycarbonyl-4 cyclohexenes were studied, showing that the reaction of the cis isomer predominantly gives a trans product, while the trans isomer gives a trans 1,2-dibromo or dichloro compound . The electroorganic reactions of methyl 4-tert-butylcyclohex-1-enecarboxylate were also explored, with the reaction conditions influencing the proportions of cis and trans isomers in the product .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butylcyclohexanecarboxylic acid derivatives are influenced by their molecular structure and stereochemistry. The mass spectra of the seven t-butylcyclohexanecarboxylic acids were presented, with the fragmentation patterns of cis and trans isomers differing characteristically . The metabolism of isomeric tert-butylcyclohexanones in rabbits showed that the ketones are reduced to secondary alcohols, which are excreted extensively conjugated with glucuronic acid .

Scientific Research Applications

Selective Reduction in Organic Synthesis

trans-4-tert-Butylcyclohexanecarboxylic acid plays a role in selective reduction processes in organic synthesis. Hutchins and Markowitz (1980) discussed its use in the reduction of acid chlorides to aldehydes and aldehydes and ketones to alcohols, highlighting its high stereoselectivity in converting 4-tert-Butylcyclohexanone to the trans alcohol (Hutchins & Markowitz, 1980).

Electroorganic Reactions

In the field of electroorganic chemistry, Matteis and Utley (1992) studied the stereochemistry and mechanism of the cathodic hydrogenation of methyl 4-tert-butylcyclohex-1-enecarboxylate. Their research revealed that the proportions of cis and trans isomers in the product were influenced by reaction conditions, demonstrating kinetic control in the process (Matteis & Utley, 1992).

Multicomponent NMR Titration

Perrin and Fabian (1996) developed an NMR titration method that could simultaneously measure the difference in acid dissociation constants of compounds like trans-4-tert-butylcyclohexanecarboxylic acid. This method allowed for precise and accurate measurements, contributing to a better understanding of the compound's basic properties (Perrin & Fabian, 1996).

Metabolism Studies

Cheo, Elliott, and Tao (1967) conducted a study on the metabolism of isomeric tert-butylcyclohexanones, which are closely related to trans-4-tert-butylcyclohexanecarboxylic acid. They explored how these compounds are reduced in organisms like rabbits and identified the major metabolites formed in the process (Cheo, Elliott, & Tao, 1967).

Preparation and Mass Spectra Studies

Bekkum et al. (2010) provided detailed insights into the preparation of t-butylcyclohexanecarboxylic acids, including trans-4-tert-butylcyclohexanecarboxylic acid. Their research included mass spectra analysis, offering valuable information for further chemical analysis and applications (Bekkum et al., 2010).

Conformational Analysis in Chemistry

Gordillo et al. (1992) conducted crystal-structure studies on compounds like trans-4-tert-butylcyclohexanecarboxylic acid to determine their preferred rotational conformation in the solid state. This kind of research is crucial for understanding the physical and chemical properties of such compounds (Gordillo et al., 1992).

Gas-Phase Hydrogenation Studies

Kalantar et al. (2004) explored the gas-phase hydrogenation of 4-tert-butylphenol to produce trans-4-tert-butylcyclohexanol, a closely related compound. They proposed a reaction network, contributing to the understanding of the hydrogenation process in such organic compounds (Kalantar et al., 2004).

Stereoselective Synthesis and Biocatalysis

Olszowy and Kitching (1984) described the synthesis of cis- and trans-(4-tert-butylcyclohexyl)stannanes, showcasing the importance of stereoselective synthesis in chemistry. Their work provided valuable insights into the manipulation of such compounds for various applications (Olszowy & Kitching, 1984).

Safety And Hazards

This compound is known to cause skin irritation and serious eye irritation . Safety measures include washing skin thoroughly after handling, wearing protective gloves, eye protection, face protection, and taking off contaminated clothing and washing before reuse .

properties

IUPAC Name

4-tert-butylcyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H20O2/c1-11(2,3)9-6-4-8(5-7-9)10(12)13/h8-9H,4-7H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

QVQKEGYITJBHRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC(CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70241408, DTXSID301259837
Record name cis-4-tert-Butylcyclohexane carboxylic acid
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Record name trans-4-tert-Butylcyclohexanecarboxylic acid
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Molecular Weight

184.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

trans-4-tert-Butylcyclohexanecarboxylic acid

CAS RN

5451-55-8, 943-28-2, 943-29-3
Record name 4-tert-Butylcyclohexanecarboxylic acid
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Record name cis-4-tert-Butylcyclohexane carboxylic acid
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Record name 4-TERT-BUTYLCYCLOHEXANE-1-CARBOXYLIC ACID
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
31
Citations
M Tichý, J Jonáš, J Sicher - Collection of Czechoslovak Chemical …, 1959 - cccc.uochb.cas.cz
It is shown that conformational (axial· equatorial) equilibrium constants for both the free and the ionised carboxyl group may be determined from dissociation constant data, using cis· …
Number of citations: 11 cccc.uochb.cas.cz
AP Krapcho, EA Dundulis - The Journal of Organic Chemistry, 1980 - ACS Publications
A stereochemical study of the alkylation of-lithiated carboxylate salts andesters has been performed. The a anions derived from the bicyclic acids exo-1, endo-1, and 7 (R= H) and the …
Number of citations: 63 pubs.acs.org
H van Bekkum, AAB Kleis, D Medema… - Recueil des Travaux …, 1962 - Wiley Online Library
The preparation of pure low‐melting 4‐isopropylcyclohexanecarboxylic acid (mp 40–41) is described for the first time. It was isolated from mixtures of the low‐melting and the high‐…
Number of citations: 10 onlinelibrary.wiley.com
AJ Bellamy - Supplements to the 2nd Edition of Rodd's Chemistry of …, 1975 - Elsevier
… cis- and trans-4-tert-Butylcyclohexanecarboxylic acid have been converted into seven other … 20, the pK values for cis- and trans-4-tert-butylcyclohexanecarboxylic acid are 7.91 and 7.43 …
Number of citations: 2 www.sciencedirect.com
GC Williams - 1961 - ir.ua.edu
In an earlier work, rates of reaction of iodide ion with cyclopentylmethyl bromide and cyclohexylmethyl bromide in dry acetone were determined. These two compounds reacted at about …
Number of citations: 1 ir.ua.edu
A Watanabe, K Koyamada, K Miyamoto… - … Process Research & …, 2020 - ACS Publications
… Norbornane-2-carboxylic acid and trans-4-tert-butylcyclohexanecarboxylic acid were converted to 13 and 14, respectively, as diastereomeric mixtures, which is again consistent with a …
Number of citations: 21 pubs.acs.org
AF Sviridov, MS Ermolenko, DV Yashunskii… - Bulletin of the Academy …, 1985 - Springer
… The esters of cis- (I) and trans-4-tert-butylcyclohexanecarboxylic acid (II) [7] were selected as model compounds in order to assess the behavior of configurationally unstable centers a to …
Number of citations: 1 link.springer.com
H Van Koningsveld - Acta Crystallographica Section C: Crystal …, 1984 - scripts.iucr.org
(IUCr) The preferred rotational orientation of equatorial and axial carboxyl groups and their influence on the cyclohexane ring geometry. Structures of two cyclohexanecarboxylic acids: …
Number of citations: 6 scripts.iucr.org
RS Sorokina, LF Rybakova, IO Kalinovskii… - Bulletin of the Academy …, 1985 - Springer
… The esters of cis- (I) and trans-4-tert-butylcyclohexanecarboxylic acid (II) [7] were selected as model compounds in order to assess the behavior of configurationally unstable centers a to …
Number of citations: 4 link.springer.com
B Wang, Y Wan, Y Gao, M Yang… - Environmental science & …, 2013 - ACS Publications
… (Oakville, ON, Canada); 1-methyl-1-cyclohexane carboxylic acid (C 8 H 14 O 2 ) was purchased from Alfa Aesar (Ward Hill, MA, USA); trans-4-tert-butylcyclohexanecarboxylic acid (C 11 …
Number of citations: 70 pubs.acs.org

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